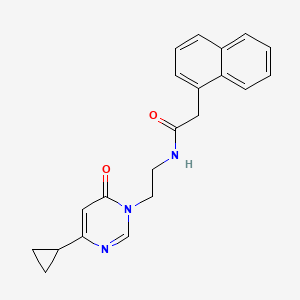

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

This compound features a pyrimidinone core substituted with a cyclopropyl group at position 4, connected via an ethyl linker to a naphthalen-1-yl acetamide moiety. The acetamide group provides hydrogen-bonding capacity, a common feature in bioactive molecules.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-20(12-17-6-3-5-15-4-1-2-7-18(15)17)22-10-11-24-14-23-19(13-21(24)26)16-8-9-16/h1-7,13-14,16H,8-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSFDBIKSHTSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrimidine ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.

Introduction of the cyclopropyl group: The cyclopropyl group is introduced via cyclopropanation reactions.

Attachment of the ethyl linker: The ethyl linker is added through alkylation reactions.

Formation of the naphthalene moiety: The naphthalene ring is synthesized separately and then coupled with the intermediate compound.

Final acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Functional Groups

- Cyclopropyl vs. Methyl/Chloro/Nitro Groups : The cyclopropyl group in the target compound enhances steric and electronic effects compared to methyl (), chloro (), or nitro substituents (). Cyclopropanes improve metabolic stability relative to nitro groups, which are prone to reduction .

- Ethyl Linker vs.

- Naphthalene vs. Biphenyl Systems : The naphthalen-1-yl group in the target compound provides a planar aromatic system distinct from the trifluoromethyl biphenyl in Goxalapladib (), which is bulkier and more lipophilic.

Spectral Characteristics

- IR Spectroscopy : The target compound’s C=O stretch (amide) is expected near 1670–1680 cm⁻¹, consistent with 6b (1682 cm⁻¹) and 6c (1676 cm⁻¹) . Cyclopropyl C-H stretches (~3000–3100 cm⁻¹) would differentiate it from nitro- or chloro-substituted analogs.

- NMR Spectroscopy : The cyclopropyl group’s protons would resonate upfield (δ 0.5–1.5 ppm) due to ring current effects, absent in triazole-containing analogs (e.g., 6b: δ 5.38–8.40 ppm for aromatic/triazole protons) .

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound features a unique structure characterized by:

- Cyclopropyl Group : Enhances lipophilicity and potential interaction with biological membranes.

- Pyrimidine Ring : Known for its role in various biological activities, including enzyme inhibition.

- Naphthalene Moiety : Contributes to the compound's hydrophobic interactions with protein targets.

The chemical formula of the compound is , indicating the presence of nitrogen and oxygen atoms that are critical for its biological interactions.

Initial studies suggest that this compound may exert its effects through:

- Enzyme Inhibition : The compound has shown significant activity as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to neurotransmitter modulation, potentially affecting neuronal excitability.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuronal Activity : A study demonstrated that related compounds with similar structural motifs reduced neuronal hyperexcitability in rat hippocampal slices, indicating potential applications in treating neurological disorders .

- Antitumor Activity : Research has indicated that pyrimidine derivatives exhibit promising antitumor properties. The structural complexity of this compound positions it as a candidate for further exploration in oncology.

Data Table: Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Reduces metabolic pathway activity | |

| Neuronal Modulation | Decreases hyperexcitability | |

| Antitumor Potential | Induces apoptosis in cancer cells |

Pharmacological Applications

The versatility of this compound makes it a valuable candidate for various therapeutic applications:

- Neurological Disorders : Due to its potential to modulate neuronal excitability, it may be useful in treating conditions such as epilepsy or anxiety disorders.

- Cancer Therapy : Its ability to inhibit specific enzymes involved in tumor growth presents opportunities for development as an anticancer agent.

Q & A

Q. What analytical approaches validate stability under physiological conditions?

- Methodology :

- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours.

- LC-MS/MS : Identify hydrolysis products (e.g., free naphthalene acetic acid).

- Circular Dichroism (CD) : Track conformational changes in protein-bound states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.